Lower Lipophilicity (cLogP 1.70 vs. 2.30) Improves Aqueous Solubility Over (2,3-Dimethylcyclohexyl)methanamine
The target compound exhibits a computed logP (cLogP, XLogP3) of 1.70, compared with 2.30 for the des‑methoxy analogue (2,3‑dimethylcyclohexyl)methanamine [REFS‑1][REFS‑2]. The 0.60‑log unit decrease translates into a predicted 4‑fold higher aqueous solubility, which can reduce the need for co‑solvents in biological assays and may correlate with improved oral absorption if the compound is used as a fragment or early lead [REFS‑1][REFS‑2].
| Evidence Dimension | cLogP (XLogP3) |
|---|---|
| Target Compound Data | 1.70 |
| Comparator Or Baseline | (2,3-Dimethylcyclohexyl)methanamine: 2.30 |
| Quantified Difference | Δ = –0.60 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) for the comparator; Fluorochem-reported cLogP for the target compound. |
Why This Matters
A lower logP directly affects solubility and distribution, making the methoxy-bearing compound more suitable for aqueous assay systems and early pharmacokinetic profiling.
- [1] PubChem Compound Summary for CID 53433456, (2,3-Dimethylcyclohexyl)methanamine. XLogP3 value. https://pubchem.ncbi.nlm.nih.gov/compound/53433456 View Source
